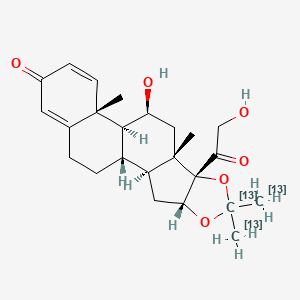
Desonide-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desonide-13C3 is a labeled analogue of Desonide, a low potency topical corticosteroid. Desonide has been widely used since the 1970s for treating various dermatological conditions such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. The compound this compound is specifically labeled with carbon-13 isotopes, making it useful for various research applications, particularly in metabolic studies and pharmacokinetics.
Méthodes De Préparation
The synthesis of Desonide-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Desonide. The synthetic route typically starts with the precursor molecules that are enriched with carbon-13. The reaction conditions often involve specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions within the molecule. Industrial production methods for this compound are similar to those of other labeled compounds, involving stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Desonide-13C3, like its parent compound Desonide, undergoes various chemical reactions. These include:
Oxidation: Desonide can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert Desonide into its reduced forms, often using reagents like sodium borohydride.
Substitution: Desonide can undergo substitution reactions where functional groups are replaced by others, typically using reagents like halogens or alkylating agents. The major products formed from these reactions are often analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm the incorporation of carbon-13 isotopes.
Applications De Recherche Scientifique
Desonide-13C3 has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling studies to trace the metabolic pathways and understand the chemical transformations of Desonide.
Biology: Helps in studying the biological fate of Desonide in various organisms, including its absorption, distribution, metabolism, and excretion.
Medicine: Used in pharmacokinetic studies to evaluate the bioavailability and bioequivalence of Desonide formulations.
Industry: Employed in quality control and formulation development to ensure the consistency and efficacy of Desonide-containing products
Mécanisme D'action
Desonide-13C3, like Desonide, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus. This complex then binds to specific genetic elements on the DNA, activating or repressing various genes involved in inflammatory responses . The primary molecular targets include phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of inflammation mediators like prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
Desonide-13C3 is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
Desonide: The parent compound, used widely in dermatology.
Hydrocortisone: Another low potency corticosteroid with similar applications but different potency and side effect profiles.
Prednisolone: A more potent corticosteroid used for systemic inflammatory conditions. The uniqueness of this compound lies in its ability to provide insights into the metabolic pathways and pharmacokinetics of Desonide through the use of carbon-13 labeling.
Propriétés
Formule moléculaire |
C24H32O6 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1/i1+1,2+1,21+1 |
Clé InChI |
WBGKWQHBNHJJPZ-ZVJGJQJYSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canonique |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


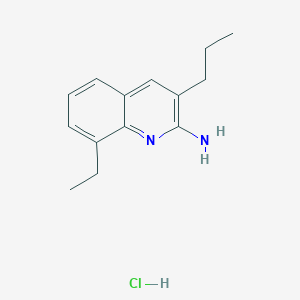

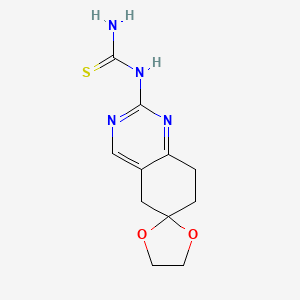
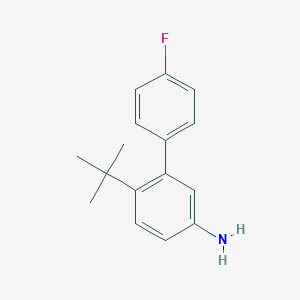

![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
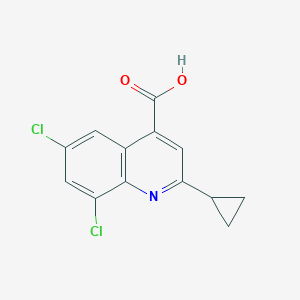
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
![8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716099.png)
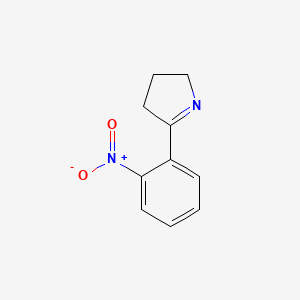

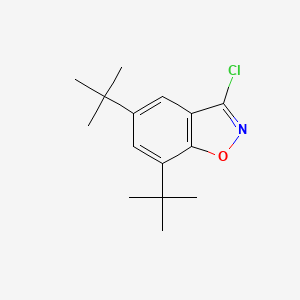
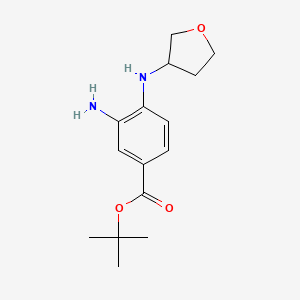
![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)
